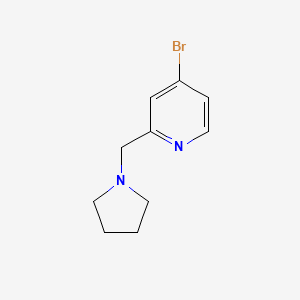

4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine

Descripción general

Descripción

4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a bromine atom at the 4-position and a pyrrolidin-1-ylmethyl group at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine typically involves the reaction of 4-bromo-2-chloromethylpyridine with pyrrolidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Types of Reactions:

Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Oxidation and Reduction:

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or substituted amines.

Oxidation Products: Oxidation can lead to the formation of pyridine N-oxides or other oxidized derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Building Block for Drug Synthesis

This compound serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structural features enable the development of new drugs targeting specific biological pathways. The presence of both the bromine atom and the pyrrolidine moiety enhances binding affinity to biological targets, which is vital for therapeutic efficacy.

Anticancer Potential

Research has indicated that compounds related to 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, a study reported an IC50 value of 1.18 µM against HEPG2 liver cancer cells, suggesting strong anticancer properties. The following table summarizes relevant findings:

| Compound Name | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Related Compound A | HEPG2 (Liver) | 1.18 ± 0.14 |

| Related Compound B | MCF7 (Breast) | 2.36 ± 0.20 |

| Related Compound C | K-562 (Leukemia) | 1.95 ± 0.15 |

Biological Studies

Ligand in Receptor Studies

this compound functions as a ligand for studying biological receptors and enzymes. Its interactions can elucidate mechanisms of enzyme action and receptor binding, contributing to our understanding of various biological processes .

Antimicrobial and Antiviral Activities

Pyridine derivatives, including this compound, have been noted for their antimicrobial and antiviral properties. Research highlights the importance of such compounds in developing new treatments for infections, particularly in light of emerging pathogens like SARS-CoV-2 . The compound's structure may enhance its efficacy against specific bacterial strains.

Material Science

Development of Novel Materials

In material science, this compound can be utilized to create materials with tailored electronic or optical properties. Its unique chemical structure allows for modifications that can lead to advancements in organic electronics and photonic devices.

Synthetic Chemistry

Reactivity and Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles under specific conditions, often using bases like potassium carbonate in aprotic solvents such as DMF. This versatility in reactivity makes it a valuable intermediate in organic synthesis.

Mecanismo De Acción

The mechanism of action of 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, while the bromine atom can participate in halogen bonding interactions.

Comparación Con Compuestos Similares

4-Bromo-2-methylpyridine: Similar structure but lacks the pyrrolidin-1-ylmethyl group.

2-(Pyrrolidin-1-ylmethyl)pyridine: Similar structure but lacks the bromine atom.

Uniqueness: 4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine is unique due to the presence of both the bromine atom and the pyrrolidin-1-ylmethyl group, which can confer distinct chemical reactivity and biological activity compared to its analogs.

Actividad Biológica

4-Bromo-2-(pyrrolidin-1-ylmethyl)pyridine is an organic compound with the molecular formula C₉H₁₁BrN₂, characterized by a bromine atom at the 4-position of the pyridine ring and a pyrrolidine moiety at the 2-position. This unique structure may impart significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound's reactivity is influenced by both the bromine substituent and the nitrogen atoms present in its structure. The presence of these functional groups can facilitate interactions with various biological targets, enhancing its potential efficacy as a therapeutic agent.

Anticancer Activity

A study evaluating the anticancer potential of pyridine derivatives found that compounds structurally related to this compound displayed significant cytotoxicity against various cancer cell lines. For example, a related compound showed an IC50 value of 1.18 µM against multiple cell lines, indicating potent anticancer properties .

| Compound Name | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Related Compound A | HEPG2 (Liver) | 1.18 ± 0.14 |

| Related Compound B | MCF7 (Breast) | 2.36 ± 0.20 |

| Related Compound C | K-562 (Leukemia) | 1.95 ± 0.15 |

These findings suggest that further exploration of this compound could yield valuable insights into its anticancer mechanisms.

Antimicrobial Activity

Research into similar compounds has indicated promising antimicrobial activity. For instance, certain derivatives have been effective against Gram-positive and Gram-negative bacteria, as well as fungi . The structural similarity to known antimicrobial agents suggests that this compound may also possess these properties.

Comparative Analysis

To understand the potential biological activity of this compound better, it is useful to compare it with other related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Bromo-6-(piperidin-1-yl)pyridine | Bromine at 2-position | Anticancer |

| 6-Bromo-N,N-diethylpyridin-2-amine | Bromine at 6-position | Antimicrobial |

| 2-(Azetidin-1-yl)-6-bromopyridine | Bromine at 6-position | Cytotoxic |

This table illustrates how variations in substituents and positions can significantly influence chemical behavior and biological activity.

Análisis De Reacciones Químicas

Cross-Coupling Reactions

The bromine atom at the 4-position enables participation in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

-

Reagents : Arylboronic acids, Pd(PPh₃)₄ catalyst, K₃PO₄ base, 1,4-dioxane/water solvent (4:1 v/v) .

-

Conditions : 85–95 °C for 15+ hours.

-

Products : Aryl-substituted pyridines (e.g., 5-aryl-2-methylpyridin-3-amine derivatives) with moderate to good yields (60–86%) .

-

Example Reaction :

Key Mechanistic Insights

-

The reaction proceeds via oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation with the arylboronic acid and reductive elimination .

-

Steric effects from the pyrrolidinylmethyl group influence regioselectivity and coupling efficiency .

Nucleophilic Substitution

The bromine atom is susceptible to nucleophilic displacement:

Amine Substitution

-

Reagents : Primary/secondary amines (e.g., piperidine, morpholine), K₂CO₃, DMF .

-

Conditions : 80–100 °C for 12–24 hours.

-

Products : Pyrrolidine-pyridine hybrids with Br replaced by amine groups.

Thiol Substitution

-

Conditions : 110 °C under N₂.

-

Products : Thioether derivatives (e.g., 4-(phenylthio)-2-(pyrrolidin-1-ylmethyl)pyridine).

Pyrrolidine Modifications

-

N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of NaH to form quaternary ammonium salts .

-

Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) oxidizes the pyrrolidine to a pyrrolidone.

Pyridine Ring Reactions

-

Electrophilic Aromatic Substitution : Limited due to electron-withdrawing effects of the pyrrolidinylmethyl group.

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the pyridine ring to piperidine under high pressure .

Photochemical Alkylation

-

Reagents : Alkyl bromides, visible light, no photocatalyst .

-

Conditions : Room temperature, 12–24 hours.

-

Products : C4-alkylated pyridines via single-electron transfer (SET) mechanisms .

Comparative Reactivity Table

Mechanistic and Computational Insights

-

DFT Studies : Frontier molecular orbital (FMO) analysis reveals that the HOMO is localized on the pyrrolidine nitrogen, while the LUMO resides on the pyridine ring, facilitating nucleophilic attacks at C4 .

-

Steric Effects : The pyrrolidinylmethyl group at C2 directs electrophiles to the para position (C5) due to steric hindrance .

Propiedades

IUPAC Name |

4-bromo-2-(pyrrolidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2/c11-9-3-4-12-10(7-9)8-13-5-1-2-6-13/h3-4,7H,1-2,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXESNRIBGMVUGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.